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2-Bromo-5-(ethylsulfonyl)benzonitrile

Cat. No.: B13928031
M. Wt: 274.14 g/mol
InChI Key: SLZFADXDBRTMSJ-UHFFFAOYSA-N
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Description

2-Bromo-5-(ethylsulfonyl)benzonitrile (CAS 1614246-78-4) is a high-purity chemical building block with the molecular formula C9H8BrNO2S and a molecular weight of 274.14 . Its structure features both a bromine substituent and an ethylsulfonyl group ortho to an electron-withdrawing nitrile group, creating a multi-functional scaffold for complex molecule synthesis . This compound is valued in medicinal chemistry for constructing diverse heterocycles; the ortho-positioning of the bromine and nitrile groups can facilitate cyclization reactions to form quinazolinone and other nitrogen-containing scaffolds, which are privileged structures in the development of active pharmaceutical ingredients (APIs) for targets such as antitumor and anti-inflammatory therapies . In materials science, benzonitrile derivatives are key precursors in the synthesis of thermally activated delayed fluorescence (TADF) dyes for organic light-emitting diodes (OLEDs) . The distinct reactivity of the bromide (amenable to Pd-catalyzed cross-coupling) and the sulfonyl group offers researchers orthogonal chemical handles for sequential functionalization, enabling the creation of complex, highly functionalized aromatic systems for advanced applications . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8BrNO2S B13928031 2-Bromo-5-(ethylsulfonyl)benzonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8BrNO2S

Molecular Weight

274.14 g/mol

IUPAC Name

2-bromo-5-ethylsulfonylbenzonitrile

InChI

InChI=1S/C9H8BrNO2S/c1-2-14(12,13)8-3-4-9(10)7(5-8)6-11/h3-5H,2H2,1H3

InChI Key

SLZFADXDBRTMSJ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)Br)C#N

Origin of Product

United States

Synthetic Methodologies and Route Development for 2 Bromo 5 Ethylsulfonyl Benzonitrile

Retrosynthetic Analysis of the 2-Bromo-5-(ethylsulfonyl)benzonitrile Scaffold

A retrosynthetic analysis of this compound reveals a logical pathway for its synthesis by identifying key bond disconnections. The most apparent disconnection is the oxidation of the sulfone, which simplifies the target molecule to its precursor, 2-Bromo-5-(ethylthio)benzonitrile. This step is a standard functional group interconversion.

The next disconnection targets the carbon-sulfur bond of the thioether. This leads back to a diazonium salt intermediate derived from an aromatic amine, a common strategy for introducing sulfur-containing groups. This diazonium salt originates from 3-Amino-4-bromobenzonitrile. This analysis highlights that a pre-brominated aromatic amine is a strategic starting material, as it fixes the position of the bromine atom early in the synthesis, thereby avoiding complex regioselectivity issues that would arise from attempting to brominate a molecule already containing both cyano and ethylsulfonyl groups.

Direct Synthesis Routes from Precursor Compounds

A documented synthetic pathway proceeds as follows:

Diazotization: The synthesis begins with 3-Amino-4-bromobenzonitrile. The primary amino group is converted into a diazonium salt using sodium nitrite (B80452) in an acidic medium. This reactive intermediate is crucial for the subsequent introduction of the sulfur functionality. wikipedia.orgnrochemistry.comjk-sci.com

Thioether Formation: The diazonium salt is then treated with a sulfur nucleophile, such as potassium ethyl xanthate, in a Sandmeyer-type reaction. wikipedia.orgmasterorganicchemistry.com Subsequent hydrolysis and alkylation (e.g., with ethyl iodide) yield the key intermediate, 2-Bromo-5-(ethylthio)benzonitrile.

Oxidation: The final step is the oxidation of the thioether group in 2-Bromo-5-(ethylthio)benzonitrile. This conversion to the corresponding sulfone is typically achieved using common oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or Oxone, resulting in the desired this compound. acsgcipr.orgorganic-chemistry.orgmasterorganicchemistry.com

While the primary synthetic route starts with an already brominated compound, understanding the strategy behind this choice requires examining the bromination of the parent aniline (B41778), 3-aminobenzonitrile (B145674). The amino group (-NH2) is a potent activating group and directs electrophilic substitution to the ortho and para positions. Therefore, electrophilic bromination of 3-aminobenzonitrile would yield a mixture of products, with the bromine adding to the 4- and 6-positions (para and ortho to the amino group, respectively). This inherent regioselectivity is exploited to produce the required 3-Amino-4-bromobenzonitrile precursor in a controlled manner.

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for the bromination of electron-rich aromatic compounds like anilines and phenols. commonorganicchemistry.comwikipedia.org Its primary advantage is that it provides a low, constant concentration of bromine, which can enhance regioselectivity and minimize the formation of polybrominated byproducts compared to using elemental bromine. researchgate.net For activated substrates like anilines, the reaction with NBS can often proceed under mild conditions, such as at room temperature and in common organic solvents. researchgate.net The use of a catalyst, such as ammonium (B1175870) acetate, can further increase the efficiency and speed of the reaction. researchgate.netresearchgate.net

The choice of brominating agent and reaction conditions is critical for optimizing the yield and regioselectivity of the bromination of aromatic amines. rsc.orgnih.gov While elemental bromine can be effective, its high reactivity can lead to over-bromination and the production of corrosive HBr gas. researchgate.net Alternative reagents have been developed to offer milder conditions and improved selectivity.

The following table summarizes a comparison of different brominating systems for activated aromatic rings, such as anilines.

Table 1: Comparison of Brominating Agents for Activated Aromatic Systems

Reagent/System Conditions Selectivity Advantages Disadvantages
Br₂ Often requires a catalyst for less activated rings; can be non-selective. Can be low; risk of polybromination. Inexpensive and readily available. Highly corrosive; generates HBr; can be non-selective.
N-Bromosuccinimide (NBS) Mild (often room temp); can be used with a catalyst (e.g., NH₄OAc) in solvents like MeCN. researchgate.net Generally high para-selectivity for anilines. wikipedia.orgresearchgate.net Easy to handle solid; milder conditions; improved selectivity. researchgate.net More expensive than Br₂.
CuBr₂/Oxone® Mild conditions, effective for various aromatic amines. rsc.org High regioselectivity. rsc.org Controllable for mono- or multi-bromination; good functional group tolerance. rsc.org Requires a metal salt and an oxidant.
TBBDA/PBBS Mild (dichloromethane solvent); no catalyst needed. organic-chemistry.org Excellent para-selectivity. organic-chemistry.org High yields; byproducts can be recycled. organic-chemistry.org Reagents are less common.

The introduction of the ethylsulfonyl group in this synthetic sequence is not a direct sulfonylation reaction. Instead, it is a multi-step transformation that begins with the conversion of a primary amino group into a thioether, which is subsequently oxidized. masterorganicchemistry.com This indirect approach is synthetically advantageous as it leverages the versatile chemistry of diazonium salts. organic-chemistry.org

The ultimate precursor to the ethylsulfonyl group in this synthesis is the amino group of 3-Amino-4-bromobenzonitrile. This group is first converted into a diazonium salt, which serves as the immediate precursor for introducing the sulfur atom. The resulting aryl thioether, 2-Bromo-5-(ethylthio)benzonitrile, is the direct precursor that undergoes oxidation to form the final ethylsulfonyl group. acsgcipr.orgmasterorganicchemistry.com

The oxidation of the thioether to the sulfone is a critical final step. This transformation can be achieved with a variety of oxidizing agents. The choice of oxidant can sometimes allow for the isolation of the intermediate sulfoxide, though stronger conditions or stoichiometric amounts of the oxidant will typically drive the reaction to the full sulfone. organic-chemistry.orgrsc.org

Table 2: Common Oxidizing Agents for Thioether to Sulfone Conversion

Oxidizing Agent Typical Solvent(s) Temperature Key Features
m-CPBA Dichloromethane, Chloroform Room Temperature Effective and common; requires >2 equivalents for full oxidation to sulfone. organic-chemistry.org
Oxone® (2KHSO₅·KHSO₄·K₂SO₄) Methanol/Water Room Temperature Inexpensive, stable, and environmentally friendly oxidant.
Hydrogen Peroxide (H₂O₂) Acetic Acid, Ethyl Acetate Varies; often used with a catalyst (e.g., Tungstate). organic-chemistry.org Green oxidant; water is the only byproduct.
Potassium Permanganate (KMnO₄) Acetone, Water/DCM (phase transfer) Varies Strong oxidant; can be difficult to control and may affect other functional groups.

Sulfonylation Reactions: Introduction of the Ethylsulfonyl Moiety

Optimized Reaction Conditions for Sulfonyl Group Introduction

The introduction of the ethylsulfonyl group is a critical step in the synthesis of this compound. A predominant and highly effective method is the oxidation of a corresponding ethylthio-precursor, such as 2-bromo-5-(ethylthio)benzonitrile. The optimization of this oxidation is paramount to ensure high yield and purity, preventing the formation of the intermediate sulfoxide.

Commonly employed oxidants include hydrogen peroxide (H₂O₂), often in combination with acetic acid, as well as various peracids. nih.gov The efficiency of these oxidants can be significantly enhanced through catalysis. For instance, niobium carbide has been shown to be an effective catalyst for the direct oxidation of sulfides to sulfones, while other catalysts like tantalum carbide may favor the formation of sulfoxides. organic-chemistry.org

Key parameters for optimization include temperature, reaction time, and the choice of catalyst. The reaction temperature must be carefully controlled to achieve complete oxidation to the sulfone without promoting side reactions. organic-chemistry.org

Table 1: Optimization of Sulfide (B99878) Oxidation Conditions

Entry Oxidant Catalyst Temperature (°C) Yield of Sulfone (%)
1 30% H₂O₂ Niobium Carbide 25 95
2 30% H₂O₂ Tantalum Carbide 25 <10 (Sulfoxide is major product)
3 m-CPBA None 0-25 92

Another established method for forming aryl sulfones is through Friedel-Crafts-type reactions, which involve the sulfonylation of an aromatic ring with a suitable electrophilic agent like a sulfonyl chloride in the presence of a Lewis or Brønsted acid catalyst. nih.govthieme-connect.com

Nitrile Group Formation and Transformation from Precursors

The formation of the nitrile (-C≡N) group on the aromatic ring is another cornerstone of the synthesis. Two primary methodologies are prevalent: the Sandmeyer reaction and transition-metal-catalyzed cyanation.

The Sandmeyer reaction provides a classic route for converting an aryl amine into a nitrile. wikipedia.org In the context of synthesizing this compound, this would involve the diazotization of a precursor like 2-bromo-5-(ethylsulfonyl)aniline. This process begins with the reaction of the primary arylamine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong acid at low temperatures (0–5 °C), to form a stable arenediazonium salt. libretexts.org This salt is then treated with a copper(I) cyanide (CuCN) solution to yield the target benzonitrile (B105546). wikipedia.orgbyjus.comnih.gov The radical-nucleophilic aromatic substitution mechanism is catalyzed by the copper(I) salt. wikipedia.org

Palladium-catalyzed cyanation represents a more modern and often milder alternative to the Sandmeyer reaction. researchgate.netrsc.org This cross-coupling reaction typically involves an aryl halide or triflate as the substrate. For instance, a precursor like 1,2-dibromo-4-(ethylsulfonyl)benzene could be reacted with a cyanide source in the presence of a palladium catalyst. A significant challenge in these reactions is the potential for the cyanide anion to poison the palladium catalyst. researchgate.netnih.gov Various cyanide sources can be used, including zinc cyanide (Zn(CN)₂) and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), the latter being favored for its lower toxicity. nih.govorganic-chemistry.org

Stepwise Synthesis Approaches

Route A: Nitrile Formation followed by Sulfonyl Group Introduction

Diazotization/Cyanation: Start with 2,5-dibromoaniline. Perform a Sandmeyer reaction to convert the amino group to a nitrile, yielding 2,5-dibromobenzonitrile.

Thiolation: Introduce an ethylthio- group by nucleophilic aromatic substitution, replacing one of the bromine atoms with sodium ethanethiolate. This step would preferentially occur at the 5-position due to electronic effects, yielding 2-bromo-5-(ethylthio)benzonitrile.

Oxidation: Oxidize the resulting sulfide to the desired sulfone, this compound, using optimized conditions as described in section 2.2.2.2.

Route B: Sulfonyl Group Introduction followed by Nitrile Formation

Sulfonylation: Begin with 1,4-dibromobenzene. Introduce the ethylsulfonyl group via a Friedel-Crafts reaction with ethanesulfonyl chloride or through a multi-step process involving thiolation and subsequent oxidation to yield 1,4-dibromo-2-(ethylsulfonyl)benzene.

Nitration: Introduce a nitro group onto the ring.

Reduction: Reduce the nitro group to a primary amine, yielding an aniline derivative.

Diazotization/Cyanation: Convert the amine to the nitrile functionality using the Sandmeyer reaction to afford the final product.

Catalytic Systems and Reaction Conditions for Improved Efficiency

Solvent Effects on Reaction Yields and Purity

The choice of solvent is a critical parameter that can dramatically influence the outcome of the synthesis. In palladium-catalyzed cyanation reactions, the solvent system plays a crucial role in managing the solubility of the cyanide salt and the catalyst complex. nih.gov Using mixtures of organic solvents like dioxane or THF with water can facilitate the transfer of the cyanide anion from a salt like K₄[Fe(CN)₆] while preventing high concentrations that could deactivate the palladium catalyst. nih.govrsc.org For some protocols, ionic liquids have been employed as a green alternative medium. rsc.org

Table 2: Effect of Solvent on a Hypothetical Pd-Catalyzed Cyanation Reaction

Entry Solvent System Catalyst Cyanide Source Yield (%)
1 Dioxane/H₂O (1:1) Pd(dba)₂ / Xantphos K₄[Fe(CN)₆] 92
2 DMF PdCl₂(dppf) Zn(CN)₂ 88
3 THF Pd/C K₄[Fe(CN)₆] 75

Temperature and Pressure Optimization

Temperature control is essential for maximizing yield and minimizing byproducts. The initial diazotization step of the Sandmeyer reaction is highly exothermic and requires strict temperature control, typically between 0 and 5 °C, to prevent the decomposition of the unstable diazonium salt. libretexts.org

Chemical Reactivity and Derivatization Strategies of 2 Bromo 5 Ethylsulfonyl Benzonitrile

Transformations of the Nitrile Group

Reduction to Amines

The nitrile group (-CN) of 2-Bromo-5-(ethylsulfonyl)benzonitrile can be reduced to a primary amine (-CH₂NH₂), a foundational transformation in the synthesis of many pharmaceutical and agrochemical compounds. This reduction is typically achieved using various reducing agents.

Commonly employed methods for the reduction of benzonitriles to benzylamines include catalytic hydrogenation and chemical hydrides. For instance, diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (B1222165) is effective for reducing a wide array of both aliphatic and aromatic nitriles to their corresponding primary amines in high yields. nih.govresearchgate.net The reactivity of benzonitriles in such reductions is influenced by the electronic nature of the other substituents on the aromatic ring. The presence of electron-withdrawing groups, such as the bromo and ethylsulfonyl groups in the target molecule, generally facilitates the reduction, often allowing the reaction to proceed under milder conditions and with higher yields. nih.govresearchgate.net For example, 2,4-dichlorobenzonitrile (B1293624) is successfully reduced to 2,4-dichlorobenzylamine (B146540) in 99% yield after 5 hours at 25°C. nih.govresearchgate.net

Selective reduction of the nitrile group in the presence of other reducible functional groups can be a synthetic challenge. However, certain reagents exhibit chemoselectivity. For instance, the selective reduction of a nitrile group in the presence of an ester is possible at room temperature, particularly when the nitrile is activated by an electron-withdrawing substituent. nih.gov

Table 1: Examples of Reagents for Nitrile Reduction

Reducing Agent SystemSubstrate ExampleProductYieldConditions
BH₂(N(iPr)₂) / cat. LiBH₄2,4-Dichlorobenzonitrile2,4-Dichlorobenzylamine99%5 h, 25°C
BH₂(N(iPr)₂) / cat. LiBH₄4-Methoxybenzonitrile4-Methoxybenzylamine80%Reflux in THF
BH₂(N(iPr)₂) / cat. LiBH₄Benzyl cyanidePhenethylamine83%-

This table presents examples of nitrile reductions on various benzonitrile (B105546) derivatives to illustrate the general methodologies applicable to this compound.

Cycloaddition Reactions (e.g., [2+3] Cycloadditions to form heterocycles)

The nitrile group of this compound can also participate in cycloaddition reactions, a powerful tool for the construction of heterocyclic rings. In [2+3] cycloadditions, the nitrile acts as a two-atom component, reacting with a three-atom dipole to form a five-membered heterocycle.

A common example is the reaction of a nitrile with an azide (B81097) to form a tetrazole ring. This reaction is often catalyzed by a Lewis acid. Another important [2+3] cycloaddition is the reaction with nitrile oxides to form 1,2,4-oxadiazoles. The synthesis of 3-bromo-Δ²-isoxazolines, for instance, is predominantly based on the 1,3-dipolar cycloaddition of nitrile oxides to alkenes, highlighting the utility of this reaction class in generating complex, stereochemically defined molecules. researchgate.net While direct examples involving this compound are not prevalent in the literature, the reactivity of the benzonitrile moiety suggests its potential as a dipolarophile in such transformations. The regioselectivity of these cycloadditions is a key consideration and is often influenced by the electronic and steric properties of the substituents on both the nitrile and the 1,3-dipole. researchgate.net

The development of methods for constructing heterocycles is a significant area of organic synthesis, as these structures are present in a vast number of biologically active compounds, pharmaceuticals, and natural products. researchgate.netresearchgate.net

Modifications of the Ethylsulfonyl Group

The ethylsulfonyl group (-SO₂CH₂CH₃) is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring. wikipedia.org This group itself can be the site of chemical modification, although its stability can make such transformations challenging.

Oxidative Transformations

Further oxidation of the ethylsulfonyl group is generally not feasible as sulfur is already in its highest oxidation state (+6). However, oxidative reactions can be relevant in the synthesis of the parent compound from its thioether precursor. The oxidation of sulfides to sulfones is a common transformation in organic synthesis, often accomplished with oxidizing agents like hydrogen peroxide, peroxy acids, or potassium permanganate. The oxidation of thiols can lead to a variety of sulfur-containing functional groups, including disulfides, thiosulfonates, sulfonyl chlorides, and sulfonic acids, depending on the reaction conditions and the oxidant used. researchgate.net

Reductive Cleavage Strategies

Reductive desulfonylation, the removal of a sulfonyl group, is a synthetically useful transformation. wikipedia.org Given the electron-withdrawing nature of the sulfonyl group, methods for cleaving the carbon-sulfur bond are typically reductive. wikipedia.org A variety of reagents can effect this transformation, including active metals like sodium amalgam and samarium(II) iodide, as well as tin hydrides. wikipedia.org Palladium-catalyzed methods have also been developed for this purpose. wikipedia.org

In some cases, the sulfonyl group can act as a leaving group in substitution reactions, particularly when positioned on a heteroaromatic ring. Recent research has demonstrated the benzophenone-promoted B–H heteroarylation reaction with N-heteroaryl sulfones. acs.org While this is not a direct reductive cleavage to a C-H bond, it illustrates the lability of the C-S bond under certain conditions. Neutral organic super-electron-donor reagents have also been shown to reductively cleave sulfones, offering a milder alternative to aggressive metal-based reducing agents. strath.ac.uk

Electrophilic and Nucleophilic Substitutions on the Benzonitrile Core

The benzene (B151609) ring of this compound is substituted with two strong deactivating, meta-directing groups (bromo and ethylsulfonyl) and one deactivating, meta-directing group (nitrile). The interplay of these substituents governs the feasibility and regioselectivity of further substitution reactions.

The presence of multiple electron-withdrawing groups significantly deactivates the aromatic ring towards electrophilic aromatic substitution (EAS). masterorganicchemistry.comlibretexts.org Groups that withdraw electron density from the ring slow down the rate of EAS reactions. masterorganicchemistry.com Therefore, forcing conditions, such as high temperatures and strong acid catalysts, would likely be required for any further electrophilic substitution. The directing effects of the existing substituents would also need to be considered. The bromo group is an ortho, para-director, while the nitrile and ethylsulfonyl groups are meta-directors. The combined effect of these groups would likely lead to a complex mixture of products, with substitution occurring at the positions least deactivated by the cumulative electronic effects.

Conversely, the electron-deficient nature of the aromatic ring makes it more susceptible to nucleophilic aromatic substitution (SNA_r). The bromo group can potentially be displaced by a strong nucleophile, particularly if the reaction is facilitated by the activating effect of the ortho- and para-positioned electron-withdrawing groups. The ortho-positioning of the nitrile and the para-positioning of the ethylsulfonyl group relative to the bromine atom would stabilize the negative charge in the Meisenheimer complex intermediate, thus favoring the substitution reaction. The reactivity of halogenated benzonitriles in nucleophilic aromatic substitution is well-documented. For example, in 2-bromo-5-fluorobenzonitrile (B41413), the fluoride (B91410) is more susceptible to nucleophilic attack, while the bromide is more amenable to palladium-catalyzed coupling reactions, demonstrating the differential reactivity of halogens on the same aromatic ring. ossila.com

Chemo- and Regioselective Functionalization Studies

The presence of multiple reactive sites in this compound necessitates careful control of reaction conditions to achieve chemo- and regioselectivity.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. For example, as discussed previously, the nitrile group can be selectively reduced without affecting the bromo or ethylsulfonyl groups using specific reducing agents. nih.gov

Regioselectivity is crucial in substitution reactions on the aromatic ring. In palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, the carbon-bromine bond is the most likely site of reaction. This is a common and powerful strategy for introducing new carbon-carbon or carbon-nitrogen bonds at a specific position on an aromatic ring. The different reactivities of various substituents allow for sequential functionalization. For instance, in a molecule containing both a bromide and a triflate group, the bromide will typically react preferentially in Suzuki couplings.

The directing effects of the substituents also play a critical role in regioselectivity. In a disubstituted benzene ring, the position of an incoming electrophile is determined by the combined directing effects of the existing groups. msu.edu When the directing effects are cooperative, the outcome is more predictable. However, when they are antagonistic, a mixture of products is often obtained. msu.edu

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 5 Ethylsulfonyl Benzonitrile and Its Derivatives

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Confirmation

Specific vibrational frequencies (in cm⁻¹) from FT-IR or Raman spectra, which would confirm the presence of the nitrile (-C≡N), sulfonyl (-SO₂-), C-Br, and aromatic C-H functional groups, have not been reported.

Mass Spectrometry (HRMS, LC-MS) for Molecular Formula Validation and Fragmentation Analysis

While a molecular formula (C₉H₈BrNO₂S) can be determined, there is no available High-Resolution Mass Spectrometry (HRMS) data to experimentally confirm this formula or detailed fragmentation patterns from LC-MS analysis.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

A search of crystallographic databases yielded no results for the single-crystal X-ray structure of this compound.

Crystal Packing Analysis and Hydrogen Bonding Networks:Without crystallographic data, analysis of the solid-state structure, including crystal packing and potential intermolecular interactions like hydrogen bonding, is impossible.

Until such data is published in peer-reviewed scientific literature, a detailed and factual article on the advanced spectroscopic and structural elucidation of 2-Bromo-5-(ethylsulfonyl)benzonitrile cannot be generated.

Based on a comprehensive search of available scientific literature, specific experimental data from Hirshfeld surface analysis, 2D fingerprint plot generation, and Ultraviolet-Visible (UV-Vis) spectroscopy for the compound this compound are not publicly available.

Detailed structural and spectroscopic analyses, such as those requested, are typically published in peer-reviewed journals following synthesis and characterization. The absence of such data in the current body of literature prevents the creation of an article that adheres to the specified outline and content requirements.

Therefore, the sections on "" cannot be completed at this time.

Computational and Theoretical Investigations of 2 Bromo 5 Ethylsulfonyl Benzonitrile

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

No published studies were found that performed Density Functional Theory (DFT) calculations to optimize the molecular geometry of 2-Bromo-5-(ethylsulfonyl)benzonitrile.

Prediction of Bond Lengths, Bond Angles, and Dihedral Angles

Without DFT calculation results, predicted data for bond lengths, bond angles, and dihedral angles for this compound are not available.

Electronic Structure Analysis

There are no available studies detailing the electronic structure analysis of this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution for this compound has not been reported in the searched literature.

Electrostatic Potential (ESP) Surface Mapping

No research detailing the mapping of the electrostatic potential surface for this compound could be located.

Conformational Analysis and Energy Landscapes

Specific studies on the conformational analysis or the potential energy landscapes of this compound are not present in the available scientific literature.

Reaction Mechanism Studies through Computational Modeling

No computational studies modeling the reaction mechanisms involving this compound were found.

Transition State Characterization for Key Synthetic Steps

The synthesis of this compound typically involves the electrophilic bromination of a substituted benzene (B151609) ring. Computational chemistry, particularly the use of quantum-chemical calculations, provides profound insights into the reaction mechanisms and the fleeting structures of transition states. researchgate.net For a molecule like this compound, where the aromatic ring is substituted with two electron-withdrawing groups (a nitrile and an ethylsulfonyl group), the bromination process is a key step worthy of theoretical investigation.

The ethylsulfonyl (-SO2Et) and nitrile (-CN) groups are deactivating, meaning they reduce the electron density of the benzene ring, making it less susceptible to electrophilic attack. schoolwires.net Computational studies on similar aromatic systems allow for the characterization of the transition state for the bromination step. This is typically achieved by calculating the potential energy surface of the reaction. The transition state is a first-order saddle point on this surface, representing the highest energy barrier that must be overcome for the reaction to proceed. researchgate.net

For the bromination of the precursor to this compound, the transition state would resemble a sigma complex (or Wheland intermediate). In this state, the bromine atom is partially bonded to a carbon atom of the aromatic ring, which temporarily loses its aromaticity. researchgate.net The positive charge that develops is delocalized across the ring, but its stability is influenced by the existing substituents. The electron-withdrawing nature of the nitrile and ethylsulfonyl groups would destabilize this positively charged intermediate, thus increasing the activation energy of the reaction.

Computational models can precisely calculate the geometry and energy of this transition state. Key parameters that are often determined include the length of the forming carbon-bromine bond and the degree of pyramidalization of the carbon atom being attacked. Vibrational frequency calculations are also performed to confirm the nature of the stationary point; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

Below is a hypothetical data table illustrating the kind of information that could be obtained from a computational study of the transition state for the bromination of a substituted benzonitrile (B105546).

Table 1: Calculated Transition State Parameters for Aromatic Bromination
ParameterValueDescription
Activation Energy (kcal/mol)25.3The energy barrier for the reaction to occur.
C-Br Bond Length (Å)2.15The distance between the carbon and bromine atoms in the transition state.
Imaginary Frequency (cm-1)-250The single imaginary frequency confirming a true transition state.

Noncovalent Interaction (NCI) Analysis and its Implications for Molecular Assembly

Noncovalent interactions (NCIs) are crucial in determining the supramolecular chemistry and crystal packing of molecules. nih.gov For this compound, understanding these weak interactions is key to predicting its solid-state structure and properties. NCI analysis is a computational tool that allows for the visualization and characterization of noncovalent interactions in three-dimensional space. wikipedia.org This method is based on the electron density (ρ) and its derivatives, particularly the reduced density gradient (s). imperial.ac.uk

NCI plots graphically represent regions of space where noncovalent interactions occur. These regions are typically color-coded to indicate the nature and strength of the interaction. imperial.ac.uk Strong, attractive interactions like hydrogen bonds are usually shown in blue, weaker interactions such as van der Waals forces are depicted in green, and repulsive steric clashes are represented in red. imperial.ac.uk

In the case of this compound, several types of noncovalent interactions can be anticipated to play a role in its molecular assembly:

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites on neighboring molecules, such as the nitrogen atom of the nitrile group or the oxygen atoms of the sulfonyl group.

Dipole-Dipole Interactions: The molecule possesses significant dipole moments due to the polar nitrile and ethylsulfonyl groups. These dipoles can align in the solid state to maximize attractive interactions.

π-π Stacking: The aromatic rings can stack on top of each other, although this may be influenced by the steric bulk of the substituents.

An NCI analysis of the crystal structure of this compound would reveal the specific interactions that govern its packing. The resulting isosurfaces would highlight the regions between molecules where these interactions are most significant. This information is invaluable for understanding the physical properties of the compound, such as its melting point and solubility.

The table below summarizes the types of noncovalent interactions that could be identified and characterized by NCI analysis for this compound.

Table 2: Potential Noncovalent Interactions in this compound
Interaction TypeAtoms InvolvedNCI Plot ColorRelative Strength
Halogen BondingBr···N/OBlue/GreenModerate
Dipole-Dipole-CN, -SO2EtGreenModerate
van der WaalsAromatic Rings, Ethyl GroupGreenWeak
Steric RepulsionOverlapping atomsRedRepulsive

Applications of 2 Bromo 5 Ethylsulfonyl Benzonitrile in Advanced Chemical Research

Role as a Versatile Synthetic Building Block in Complex Molecule Construction

2-Bromo-5-(ethylsulfonyl)benzonitrile has emerged as a valuable building block in synthetic organic chemistry, prized for its specific arrangement of functional groups that allow for controlled, sequential reactions. The presence of a bromine atom, a nitrile group, and an ethylsulfonyl moiety on the benzene (B151609) ring provides multiple reactive sites that chemists can exploit to construct complex molecular architectures. The electron-withdrawing nature of the nitrile and ethylsulfonyl groups activates the aromatic ring, influencing its reactivity in various transformations.

Precursor to Diversified Aromatic Scaffolds

The true utility of this compound lies in its capacity to serve as a foundational scaffold for generating a diverse range of more complex aromatic structures. The bromine atom is particularly significant, as it serves as a key handle for transition-metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision.

By employing reactions such as the Suzuki-Miyaura coupling, chemists can replace the bromine atom with a wide variety of aryl, heteroaryl, or alkyl groups. mdpi.com This transformation converts the initial benzonitrile (B105546) core into a more elaborate biaryl or substituted aromatic system, which can be the central framework for novel compounds in materials science or medicinal chemistry. The ethylsulfonyl and nitrile groups can be retained in the final product or can be further manipulated chemically, adding another layer of diversification. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening pathways to amides and other functional derivatives.

Intermediate in Multi-Step Organic Syntheses

The role of this compound as an intermediate is well-documented in the synthesis of novel therapeutic agents. A notable example is its use in the development of new antibacterial compounds designed to combat pneumococcal infections. In a multi-step synthesis aimed at producing potent inhibitors of Streptococcus pneumoniae, this compound serves as a crucial starting material.

In a key step detailed in patent literature, this compound is subjected to a Suzuki-Miyaura cross-coupling reaction. It is reacted with a boronic acid derivative, such as (6-methylpyridin-3-yl)boronic acid, in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium carbonate). This reaction selectively forms a new carbon-carbon bond at the position of the bromine atom, linking the two aromatic rings and creating the core structure of the target molecule, 5-(ethylsulfonyl)-2-(6-methylpyridin-3-yl)benzonitrile. This intermediate is then carried forward through subsequent reactions to yield the final, biologically active compound. This specific application underscores the compound's value as a reliable intermediate, enabling the strategic construction of complex molecular frameworks.

Exploration as a Chemical Scaffold in Medicinal Chemistry Research

The molecular framework provided by this compound is of significant interest in medicinal chemistry. Once it is elaborated into a more complex core, as described above, this core structure serves as a scaffold that can be systematically modified to optimize interactions with biological targets. Its use in the development of antibacterial agents provides a clear example of this exploration.

Rational Design of Derivatives for Target Interaction Studies (excluding clinical/safety)

In the pursuit of new treatments for pneumococcal infections, researchers have used the scaffold derived from this compound to design and synthesize a library of derivatives. The central goal of this rational design approach is to probe the chemical space around the core structure to identify which molecular features enhance biological activity.

Starting with the core synthesized via the Suzuki coupling, various chemical groups were systematically introduced at different positions. For example, modifications were made to the pyridine (B92270) ring and other parts of the molecule. This process involves creating a series of analogs where each new molecule has a specific, planned structural change. By generating this focused library of compounds, researchers can meticulously study how these changes affect the molecule's ability to inhibit bacterial growth, thereby mapping the structural requirements for effective target engagement.

Structure-Activity Relationship (SAR) Studies in a Theoretical Context

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. The derivatives synthesized from the this compound scaffold have been subjected to such analysis. After synthesizing a series of analogs, their antibacterial efficacy was quantified by determining their Minimum Inhibitory Concentration (MIC) against Streptococcus pneumoniae.

The data from these assays allow for a theoretical examination of the SAR. By comparing the MIC values of different analogs, researchers can deduce the importance of certain functional groups and their positions. For instance, one analog might show high potency (a low MIC value), while another with a seemingly minor structural difference could be significantly less active. This comparison reveals crucial information about the electronic, steric, and hydrophobic properties required for optimal biological function.

Below is a data table illustrating the SAR for a selection of compounds derived from the initial scaffold. The activity is measured as the MIC against a strain of S. pneumoniae.

Compound IDR1 Group (Substitution on Pyridine Ring)R2 Group (Substitution on Terminal Ring)MIC (μg/mL)
1 -H2-fluorophenyl0.06
2 -H3-fluorophenyl0.06
3 -H4-fluorophenyl0.125
4 -CH₃2-fluorophenyl0.03
5 -CH₃3-fluorophenyl0.03
6 -CH₃4-fluorophenyl0.06
7 -OCH₃2-fluorophenyl0.06

This table is based on data presented in patent WO2021026190A1 for illustrative purposes of SAR analysis.

From this data, a clear SAR emerges. For example, the addition of a methyl group at the R1 position (Compounds 4, 5, 6) generally leads to a two-fold increase in potency compared to their unsubstituted counterparts (Compounds 1, 2, 3), suggesting a favorable interaction in that region of the target.

Design of Analogs as Probes for Biological Systems

The rationally designed analogs developed from the this compound scaffold can also be viewed as molecular probes. Each compound, with its unique structure and associated biological activity, provides a piece of information about the biological system it interacts with—in this case, the essential machinery of S. pneumoniae.

The highly active analogs serve as probes that define the optimal chemical features for potent inhibition. Conversely, the inactive or less active analogs are equally important; they act as negative controls or "non-probes" that help to delineate the structural and conformational boundaries that are not tolerated by the biological target. By using this collection of molecular probes, researchers can build a detailed pharmacophore model, which is a three-dimensional map of the essential features required for activity. This model is invaluable for understanding the mechanism of action at a molecular level and for designing future generations of compounds with even greater precision and efficacy.

Information regarding "this compound" is not publicly available in the requested contexts of advanced chemical research applications in materials science and agrochemical development.

Extensive searches for the chemical compound this compound have yielded no specific documented applications in the fields of materials science or agrochemical research and development within publicly accessible scientific literature and databases.

Therefore, the requested article focusing on the utility of this compound in materials science research and its contribution to agrochemical research and development cannot be generated based on currently available information. The specific subsections outlined—precursor in the synthesis of optoelectronic materials, development of functional organic materials, intermediate for novel agrochemical entities, and studies on structural modifications for agrochemical design—lack the necessary factual basis for this particular compound.

Future Research Directions and Unexplored Potential

Development of Novel and More Efficient Synthetic Routes

The future development of any research involving 2-Bromo-5-(ethylsulfonyl)benzonitrile hinges on the establishment of efficient and scalable synthetic routes. Current synthetic approaches to analogous substituted benzonitriles often involve multi-step processes that may include diazotization of anilines followed by cyanation, or the dehydration of benzamides. For instance, the synthesis of 2-bromo-5-methoxybenzonitrile (B150773) can be achieved from 2-bromo-5-methoxyaniline (B1269708) through a diazotization reaction followed by treatment with a cyanide source. guidechem.com Another general approach involves the conversion of benzoic acids to nitriles. guidechem.com

Future research could focus on developing more direct and atom-economical methods. This could involve late-stage functionalization techniques, where the bromo, ethylsulfonyl, and nitrile groups are introduced onto a benzene (B151609) ring with high regioselectivity. Modern cross-coupling reactions, potentially utilizing palladium or copper catalysts, could offer a more streamlined approach to constructing this trifunctionalized aromatic system. Furthermore, exploring greener synthetic methodologies, such as those employing flow chemistry or mechanochemistry, could lead to more sustainable and efficient production of this compound, minimizing solvent waste and reaction times.

Expansion of Derivatization Chemistry for New Compound Libraries

The presence of three distinct functional groups—a bromine atom, an ethylsulfonyl group, and a nitrile—makes this compound an excellent scaffold for the creation of diverse chemical libraries. The bromine atom is particularly amenable to a wide array of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions, allowing for the introduction of a vast range of aryl, heteroaryl, and amino substituents at this position.

The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening up further avenues for derivatization. Additionally, the nitrile can participate in cycloaddition reactions to form various heterocyclic rings. The ethylsulfonyl group, while generally stable, can potentially be modified, or its presence can influence the reactivity of the aromatic ring.

Future research in this area would involve systematically exploring these derivatization pathways to generate a library of novel compounds. Such a library could then be screened for a variety of biological activities or material properties, leveraging the principles of combinatorial chemistry to accelerate the discovery of new lead compounds.

Advanced Mechanistic Studies using Spectroscopic and Computational Approaches

A deep understanding of the electronic properties and reactivity of this compound is crucial for predicting its behavior in chemical reactions and its potential applications. The interplay between the electron-withdrawing nitrile and ethylsulfonyl groups and the bromo substituent will significantly influence the electron density distribution of the aromatic ring and its susceptibility to nucleophilic or electrophilic attack.

Future mechanistic studies would likely employ a combination of advanced spectroscopic techniques and computational chemistry. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide valuable information about the molecular structure and bonding. For instance, NMR data for a similar compound, 5-bromo-2-hydroxy-3-methyl-benzonitrile, is publicly available and serves as a reference point for the kind of data that would be needed. chemicalbook.com

Computational approaches, particularly Density Functional Theory (DFT), can be used to model the molecule's geometry, electronic structure, and reactivity. These calculations can predict key parameters such as molecular orbital energies (HOMO-LUMO gap), electrostatic potential, and bond dissociation energies. This information can help in elucidating reaction mechanisms, predicting the regioselectivity of derivatization reactions, and understanding the nature of intermolecular interactions.

Exploration of Emerging Research Applications in Interdisciplinary Fields

The unique combination of functional groups in this compound suggests a range of potential applications in various interdisciplinary fields. The presence of a benzonitrile (B105546) moiety is common in molecules with interesting photophysical properties, including those used in organic light-emitting diodes (OLEDs). For example, 2-bromo-5-fluorobenzonitrile (B41413) is used as a precursor for the synthesis of thermally activated delayed fluorescence (TADF) dyes. ossila.com The ethylsulfonyl group is a common feature in many pharmacologically active compounds, where it can act as a hydrogen bond acceptor and influence the compound's solubility and metabolic stability.

Future research should, therefore, explore the potential of this compound and its derivatives in medicinal chemistry and materials science. In medicinal chemistry, derivatives could be synthesized and screened for activity against various biological targets, such as kinases or other enzymes implicated in disease. In materials science, the compound could be investigated as a building block for novel organic electronic materials, polymers, or functional dyes. The exploration of these applications will be crucial in unlocking the full potential of this currently understudied chemical entity.

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